1-(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)pentan-1-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyridazinone ring, and a piperazine ring . These functional groups are commonly found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various types of reactions. For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Pyridazinones can be synthesized by the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The pyrrolidine ring in the compound is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . This five-membered ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anti-Tubercular Agents
Compounds with similar structures have been used in the design and synthesis of anti-tubercular agents . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Cancer Research
The compound could potentially be used in cancer research. TrkA/B/C, known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers, could be explored in vivo using suitable positron emission tomography (PET) radioligands .
Derivatization Reagent
Compounds with similar structures, such as 1-(2-Pyrimidyl)piperazine, have been used as derivatization reagents for the carboxyl groups on peptides . This could potentially be used during the spectrophotometric analysis of phosphopeptides .
properties
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-2-3-6-17(23)22-11-9-20(10-12-22)15-13-16(19-18-14-15)21-7-4-5-8-21/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAOXOQZUIXLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)pentan-1-one |
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